molecular formula C13H13BrN2O2 B4999713 N,N'-[(4-bromophenyl)methanediyl]bisprop-2-enamide

N,N'-[(4-bromophenyl)methanediyl]bisprop-2-enamide

Cat. No.: B4999713
M. Wt: 309.16 g/mol
InChI Key: OOFHGCYVFBJCDN-UHFFFAOYSA-N
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Description

N,N’-[(4-bromophenyl)methanediyl]bisprop-2-enamide is an organic compound characterized by the presence of a bromophenyl group and two prop-2-enamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-[(4-bromophenyl)methanediyl]bisprop-2-enamide typically involves the reaction of 4-bromobenzaldehyde with propenamide under specific conditions. One common method is the condensation reaction, where 4-bromobenzaldehyde is reacted with propenamide in the presence of a base such as sodium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of N,N’-[(4-bromophenyl)methanediyl]bisprop-2-enamide may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may be employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

N,N’-[(4-bromophenyl)methanediyl]bisprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions include bromophenyl derivatives, amine derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N,N’-[(4-bromophenyl)methanediyl]bisprop-2-enamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of N,N’-[(4-bromophenyl)methanediyl]bisprop-2-enamide involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, leading to modulation of biological activities. The compound may also interfere with cellular processes such as DNA replication and protein synthesis, contributing to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-[(4-bromophenyl)methanediyl]bis(3-methylbenzamide)
  • N-(4-bromophenyl)methacrylamide
  • Benzamide, N-(4-bromophenyl)-3-methoxy-

Uniqueness

N,N’-[(4-bromophenyl)methanediyl]bisprop-2-enamide is unique due to its specific structural features, including the presence of two prop-2-enamide groups and a bromophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-[(4-bromophenyl)-(prop-2-enoylamino)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O2/c1-3-11(17)15-13(16-12(18)4-2)9-5-7-10(14)8-6-9/h3-8,13H,1-2H2,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOFHGCYVFBJCDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC(C1=CC=C(C=C1)Br)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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